

XCT-790: A Potent Tool for Investigating Mitochondrial Uncoupling

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ERR A Inverse Agonist 1	
Cat. No.:	B15145478	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

XCT-790 is a small molecule initially identified as a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERR α) with an IC50 of 0.37 μ M.[1][2] However, subsequent research has revealed a critical, off-target activity of XCT-790 as a powerful mitochondrial uncoupler, effective at nanomolar concentrations.[3][4] This uncoupling effect is independent of its action on ERR α .[3][5] This discovery has positioned XCT-790 as a valuable chemical tool for studying the physiological and pathological consequences of mitochondrial dysfunction.

These application notes provide a comprehensive overview of XCT-790's mechanism as a mitochondrial uncoupler and detailed protocols for its use in cell-based assays.

Mechanism of Action: Mitochondrial Uncoupling

XCT-790 functions as a proton ionophore, akin to the classical uncouplers FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) and CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[3][5][6] It disrupts the mitochondrial membrane potential ($\Delta\Psi$ m) by transporting protons across the inner mitochondrial membrane, bypassing ATP synthase.[3][4] This uncoupling of the proton gradient from ATP synthesis leads to a cascade of cellular events:



- Increased Oxygen Consumption: The electron transport chain (ETC) continues to consume oxygen in an attempt to re-establish the proton gradient, leading to a significant increase in the oxygen consumption rate (OCR).[3][5]
- Decreased ATP Production: As protons re-enter the mitochondrial matrix without passing through ATP synthase, cellular ATP levels are rapidly depleted.[3][5][6]
- Activation of AMPK: The drop in cellular ATP activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3][5] This activation occurs at concentrations significantly lower than those required for ERRα inhibition.[3][6]
- Increased Extracellular Acidification: The increased reliance on glycolysis to compensate for the lack of mitochondrial ATP production leads to an increase in lactate production and a higher extracellular acidification rate (ECAR).[3][5]

Some studies have also reported that XCT-790 treatment can lead to a decrease in mitochondrial mass and an increase in mitochondrial reactive oxygen species (ROS) production, which can, in turn, modulate signaling pathways such as p53 and Rb.[7][8]

Data Presentation

The following tables summarize the quantitative effects of XCT-790 on various cellular parameters as reported in the literature.

Table 1: Effect of XCT-790 on Cellular Signaling and Viability



Parameter	Cell Line(s)	Concentrati on Range	Incubation Time	Observed Effect	Citation(s)
ERRa Inhibition (IC50)	GAL4-ERRα transfected cells	0.37 μΜ	Not Specified	50% inhibition of ERRα activity	[1][2]
AMPK Activation	MNT1, Melanoma cells, Immortalized human melanocytes, Human bronchial epithelial cells	As low as 390 nM	As early as 5 minutes	Dose- dependent increase in AMPK phosphorylati on	[3][5]
Cell Viability	MES-SA, MES- SA/DX5, HepG2	0-40 μΜ	48 and 72 hours	Dose- dependent reduction in cell viability	[1]
Apoptosis	HepG2, R- HepG2	10 μΜ	48 hours	Induction of apoptosis	[1]
Apoptosis	MCF7, M231 mammospher es	1-5 μΜ	48 hours	Increased percentage of early and late apoptotic cells	[9]

Table 2: Effect of XCT-790 on Mitochondrial Function

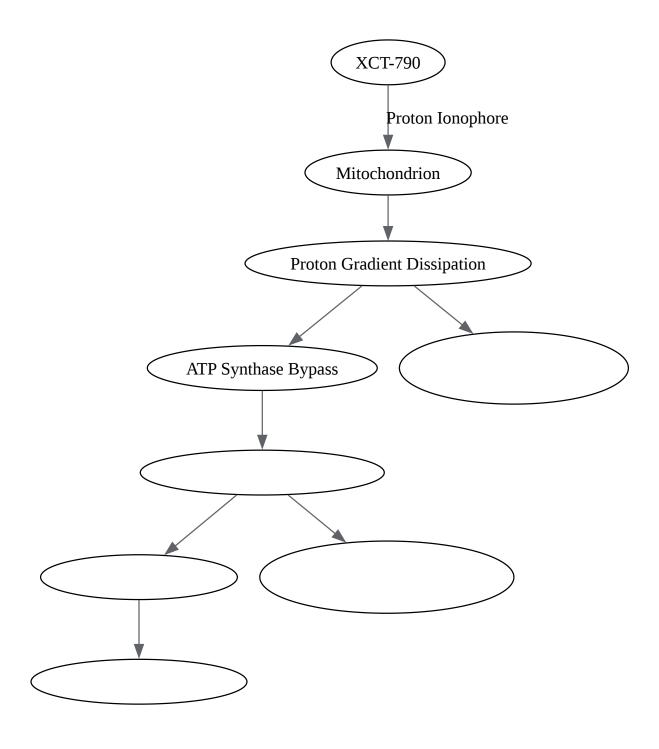


Parameter	Cell Line(s)	Concentrati on Range	Incubation Time	Observed Effect	Citation(s)
Oxygen Consumption Rate (OCR)	MNT1	As low as 390 nM	As early as 8 minutes	Substantial, dose- dependent increase	[3][5]
Oxygen Consumption Rate (OCR)	MCF7	10 μΜ	2 days	Significant reduction	[10]
Mitochondrial Membrane Potential (ΔΨm)	MNT1	10, 25, 40 μΜ	15 minutes	Dose- dependent decrease	[3]
Mitochondrial Membrane Potential (ΔΨm)	HepG2, R- HepG2	Not Specified	Short-term vs. Long-term	Increased with short- term, decreased with long- term treatment	[11]
ATP Levels	MNT1	Not Specified	As early as 20 minutes	Rapid depletion	[3][5]
ATP Levels	MCF7	5-10 μΜ	2 days	Significant reduction	[10]
Mitochondrial Mass	MNT1	10, 25, 40 μΜ	15 minutes	No effect	[3]
Mitochondrial Mass	HepG2, R- HepG2	Not Specified	Not Specified	Dose- dependent decrease	[11]
Reactive Oxygen Species	A549	Not Specified	Not Specified	Enhanced production	[7][8]



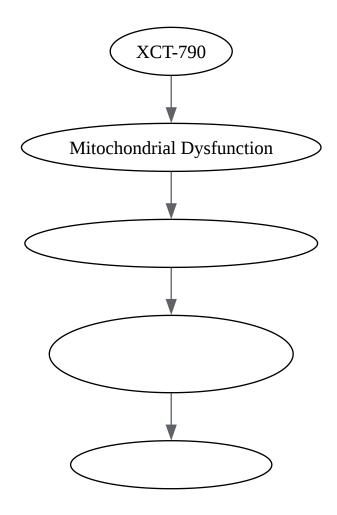
(ROS) Production

Signaling Pathways and Experimental Workflows



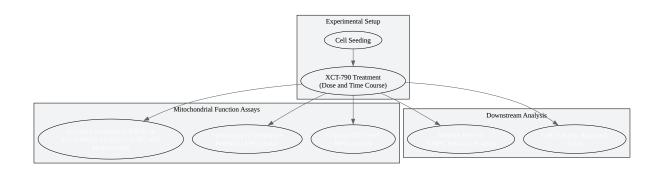
Click to download full resolution via product page





Click to download full resolution via product page





Click to download full resolution via product page

Experimental Protocols

Note: These are general protocols and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)

This protocol is adapted for use with the Seahorse XF Extracellular Flux Analyzer.[12]

Materials:

- Seahorse XF Analyzer (e.g., XF24 or XF96)
- Seahorse XF Cell Culture Microplates
- XCT-790 stock solution (in DMSO)

Methodological & Application



- Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
- Cells of interest
- Standard cell culture reagents[13]
- Optional: Oligomycin, FCCP, Rotenone/Antimycin A for mitochondrial stress test

Procedure:

- Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
- Assay Medium Preparation: The day of the assay, wash the cells with pre-warmed Seahorse
 XF Base Medium and then add the final volume of assay medium to each well.
- Incubation: Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay to allow temperature and pH to equilibrate.
- Compound Preparation: Prepare a stock solution of XCT-790 in DMSO. Further dilute the compound in the assay medium to the desired final concentrations.
- Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the provided calibration solution.
- Assay Protocol:
 - Load the cell plate into the Seahorse XF Analyzer.
 - Perform an initial measurement of basal OCR and ECAR.
 - Inject the desired concentrations of XCT-790 into the appropriate wells.
 - Monitor OCR and ECAR in real-time for the desired duration. For acute effects, measurements can be taken as early as 8 minutes post-injection.[3][5]
 - For a mitochondrial stress test, sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A after the XCT-790 injection to further probe mitochondrial



function.[12]

• Data Analysis: Normalize the OCR and ECAR data to cell number or protein concentration.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of a fluorescent dye, such as MitoTracker CMXRos or TMRM, to measure changes in $\Delta \Psi m.[3][14][15]$

Materials:

- Cells of interest cultured on glass-bottom dishes or in multi-well plates
- XCT-790 stock solution (in DMSO)
- MitoTracker CMXRos or Tetramethylrhodamine, Methyl Ester (TMRM)
- Fluorescence microscope or plate reader
- Phosphate-buffered saline (PBS)
- Standard cell culture medium[13]

Procedure:

- Cell Culture: Seed cells and allow them to adhere.
- XCT-790 Treatment: Treat the cells with the desired concentrations of XCT-790 for the specified duration (e.g., 15 minutes for acute effects).[3] Include a vehicle control (DMSO).
- Dye Loading:
 - Remove the treatment medium and replace it with fresh medium containing the fluorescent dye (e.g., 20 nM TMRM or as recommended by the manufacturer).[15]
 - Incubate for 15-30 minutes at 37°C, protected from light.
- Washing: Wash the cells with warm PBS or culture medium to remove excess dye.



- Imaging/Measurement:
 - Microscopy: Immediately image the cells using a fluorescence microscope with the appropriate filter sets.
 - Plate Reader: Measure the fluorescence intensity using a multi-well plate reader.
- Data Analysis: Quantify the fluorescence intensity. A decrease in fluorescence intensity indicates a depolarization of the mitochondrial membrane.

Protocol 3: Measurement of Cellular ATP Levels

This protocol utilizes a luciferase-based assay to quantify cellular ATP.

Materials:

- Cells of interest cultured in multi-well plates
- XCT-790 stock solution (in DMSO)
- Commercially available ATP assay kit (luciferin/luciferase-based)
- Luminometer or multi-mode plate reader
- Standard cell culture reagents[13]

Procedure:

- Cell Culture: Seed cells in an opaque-walled multi-well plate suitable for luminescence measurements.
- XCT-790 Treatment: Treat the cells with various concentrations of XCT-790 for the desired time points (e.g., starting from 20 minutes for acute effects).[5]
- Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release the cellular ATP.
- Luciferase Reaction: Add the luciferase reagent to each well. This reagent contains luciferase and its substrate, D-luciferin.



- Luminescence Measurement: Immediately measure the luminescence using a luminometer.
 The light output is directly proportional to the ATP concentration.
- Data Analysis: Generate a standard curve with known ATP concentrations. Normalize the sample readings to cell number or protein concentration and determine the ATP concentration from the standard curve.

Conclusion

XCT-790 is a dual-function molecule that, in addition to its role as an ERR α inverse agonist, serves as a potent mitochondrial uncoupler. This uncoupling activity, which is independent of ERR α , makes it an invaluable tool for researchers studying mitochondrial biology, cellular metabolism, and the downstream consequences of energetic stress. When using XCT-790, it is crucial to consider both of its biological activities and to carefully design experiments with appropriate controls to dissect the specific effects of mitochondrial uncoupling versus ERR α inhibition. The protocols provided here offer a starting point for utilizing XCT-790 to explore the intricate role of mitochondria in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler PMC [pmc.ncbi.nlm.nih.gov]
- 4. XCT-790 Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The estrogen-related receptor α inverse agonist XCT 790 is a nanomolar mitochondrial uncoupler PubMed [pubmed.ncbi.nlm.nih.gov]







- 7. Oestrogen-related receptor alpha inverse agonist XCT-790 arrests A549 lung cancer cell population growth by inducing mitochondrial reactive oxygen species production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oestrogen-related receptor alpha inverse agonist XCT-790 arrests A549 lung cancer cell population growth by inducing mitochondrial reactive oxygen species production PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Culture Protocols | Thermo Fisher Scientific TW [thermofisher.com]
- 14. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 15. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [bio-protocol.org]
- To cite this document: BenchChem. [XCT-790: A Potent Tool for Investigating Mitochondrial Uncoupling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15145478#xct-790-as-a-tool-for-studying-mitochondrial-uncoupling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com